Cyclohexylzinc bromide (0.5 M in THF) is the definitive Negishi reagent for C(sp3)-C(sp2) coupling of cyclohexyl groups. Unlike Grignard (aggressive toward esters, ketones) or boronic acids (slow transmetalation, protodeboronation), it offers mild, functional-group-tolerant nucleophilicity for late-stage functionalization. • Rapid transmetalation to Pd/Ni • Compatible with aryl esters, nitriles, unprotected heterocycles • High diastereoselectivity achievable with RuPhos ligands. Ships ambient; immediate stock available.
Cyclohexylzinc bromide (CAS 7565-57-3) is a secondary alkylzinc halide widely utilized as a premier nucleophilic reagent in transition-metal-catalyzed C(sp3)–C(sp2) cross-coupling reactions, particularly the Negishi coupling . Typically supplied as a 0.5 M solution in tetrahydrofuran (THF), it offers a finely tuned balance of nucleophilicity and covalent character. This moderation in reactivity makes it an essential procurement choice for late-stage functionalization and complex molecule synthesis, where it reliably installs cyclohexyl moieties without disrupting sensitive electrophilic functional groups[1].
Attempting to substitute cyclohexylzinc bromide with its direct precursor, cyclohexylmagnesium bromide (a Grignard reagent), or with cyclohexylboronic acid often results in synthetic failure or severe yield degradation [1]. Grignard reagents possess highly polarized, ionic metal-carbon bonds that aggressively attack esters, ketones, and nitriles, precluding their use in highly functionalized substrates . Conversely, while cyclohexylboronic acid is bench-stable and compatible with Suzuki–Miyaura conditions, sp3-hybridized boronic acids suffer from notoriously slow transmetalation rates and competing protodeboronation, often necessitating harsh basic conditions that degrade sensitive scaffolds[2]. Cyclohexylzinc bromide occupies the optimal middle ground: its transmetalation to palladium or nickel is rapid and quantitative, yet its inherent nucleophilicity is mild enough to tolerate diverse functional groups.
In complex cross-coupling scenarios, the covalent nature of the carbon-zinc bond in cyclohexylzinc bromide prevents unwanted nucleophilic addition to sensitive groups . When reacting with aryl halides bearing ester, ketone, or nitrile functionalities, cyclohexylzinc bromide smoothly undergoes Pd- or Ni-catalyzed Negishi coupling to yield the desired cyclohexyl-arene [1]. In contrast, substituting with cyclohexylmagnesium bromide leads to rapid, uncontrolled nucleophilic attack on the carbonyl or nitrile centers, resulting in complex mixtures and near-zero yield of the cross-coupled product [2].
| Evidence Dimension | Cross-coupling yield in the presence of electrophilic functional groups |
| Target Compound Data | High yield of cross-coupled product (>80%) with intact esters/ketones |
| Comparator Or Baseline | Cyclohexylmagnesium bromide (Grignard), yielding ~0% cross-coupled product |
| Quantified Difference | >80% yield difference due to competitive nucleophilic addition |
| Conditions | Pd- or Ni-catalyzed Negishi cross-coupling at ambient to moderate temperatures |
Procuring the zinc reagent is mandatory for late-stage functionalization of complex pharmaceutical intermediates where protecting group strategies are economically or synthetically unviable.
Forming C(sp3)-C(sp2) bonds is notoriously challenging due to competing β-hydride elimination and slow transmetalation . Cyclohexylzinc bromide excels in this domain because its transmetalation to Pd or Ni intermediates is kinetically fast and thermodynamically favored . When compared to cyclohexylboronic acid in equivalent sp3-sp2 cross-couplings, the organozinc reagent typically achieves complete conversion in shorter reaction times without the need for strong aqueous bases, which often cause competitive protodeboronation in Suzuki systems[1].
| Evidence Dimension | sp3-sp2 cross-coupling efficiency and transmetalation rate |
| Target Compound Data | Rapid transmetalation and complete conversion without aqueous base |
| Comparator Or Baseline | Cyclohexylboronic acid (Suzuki), showing sluggish transmetalation and protodeboronation |
| Quantified Difference | Significantly higher isolated yields and shorter reaction times for the organozinc pathway |
| Conditions | Transition-metal catalyzed alkyl-aryl coupling |
Buyers targeting the installation of cyclohexyl rings on heteroaryl cores should select the organozinc reagent to maximize throughput and minimize starting material waste.
Advanced Negishi coupling methodologies utilizing functionalized cyclohexylzinc reagents demonstrate exceptional diastereoselectivity . When paired with specific ligands such as RuPhos, the intermediate palladium moiety preferentially occupies the equatorial position of the cyclohexyl ring, dictating the stereochemical outcome . This level of precise stereochemical control is highly challenging to replicate with highly reactive, ionic Grignard reagents, which often lead to epimerization or non-selective background reactions [1].
| Evidence Dimension | Diastereomeric ratio (d.r.) in cross-coupling |
| Target Compound Data | High diastereoselectivity favoring equatorial substitution |
| Comparator Or Baseline | Cyclohexylmagnesium bromide, lacking moderated reactivity for stereocontrol |
| Quantified Difference | Organozinc reagents enable highly selective stereochemical outcomes inaccessible with Grignards |
| Conditions | Pd-catalyzed cross-coupling with bulky biarylphosphine ligands (e.g., RuPhos) |
For medicinal chemistry procurement, ensuring predictable stereochemistry during the installation of cyclic aliphatic groups is critical for maintaining target binding affinity.
Cyclohexylzinc bromide has been explicitly validated as a highly effective nucleophile in Ni-catalyzed decarbonylative C(sp2)-C(sp3) cross-couplings of aryl esters [1]. Utilizing a Ni(cod)2/dcype catalyst system, cyclohexylzinc bromide successfully couples with carboxylic esters to form alkylated arenes, tolerating functionalities like methoxy, amine, and amide groups [2]. The specific balance of nucleophilicity and stability inherent to secondary alkylzinc halides makes them uniquely suited for this demanding transformation compared to more aggressive organometallics that would directly attack the ester carbonyl [3].
| Evidence Dimension | Decarbonylative alkylation yield |
| Target Compound Data | Good to excellent yields in converting aryl esters to cyclohexyl arenes |
| Comparator Or Baseline | Organolithium or Grignard reagents, which directly attack the ester carbonyl |
| Quantified Difference | Exclusive formation of the decarbonylative cross-coupling product versus direct nucleophilic acyl substitution |
| Conditions | Ni(cod)2 catalysis with dcype ligand |
Allows process chemists to utilize abundant, stable ester precursors instead of aryl halides for the introduction of cyclohexyl groups.
Where this compound is the right choice for installing a cyclohexyl group onto complex, highly functionalized heterocyclic drug scaffolds without requiring protecting group chemistry [1].
Where this compound is the right choice for converting readily available aryl esters directly into cyclohexyl-arenes via nickel catalysis, streamlining synthetic routes [2].
Where this compound is the right choice for achieving high diastereoselectivity (e.g., with RuPhos ligands) in the synthesis of substituted cyclohexyl derivatives, outperforming Grignard alternatives.